Cas no 131134-77-5 ((S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)

(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chiral piperidine derivative commonly employed as a key intermediate in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The (S)-configuration at the 2-position ensures enantioselectivity in asymmetric synthesis, while the methoxycarbonyl side chain offers versatility for further functionalization. This reagent is particularly valuable in the preparation of bioactive molecules, including peptidomimetics and alkaloids, due to its well-defined stereochemistry and compatibility with a range of reaction conditions. Its high purity and consistent performance make it a reliable choice for complex synthetic pathways.
(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate structure
131134-77-5 structure
商品名:(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
CAS番号:131134-77-5
MF:C13H23NO4
メガワット:257.32602
CID:1005196
PubChem ID:10264438

(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
    • Methyl(S)-1-Boc-2-piperidineacetate
    • (S)-2-[(Methoxycarbonyl)methyl]piperidine-1-carboxylic acid tert-butyl ester
    • (2S)-methoxycarbonylmethylpiperidine-1-carboxy
    • (S)-(-)-methyl N-tert-butoxycarbonylpiperidin-2-ylacetate
    • (S)-2-methoxycarbonylmethylpiperidine-1-carboxylic acid tert-butyl ester
    • 1,1-dimethylethyl (2S)-2-[2-(methyloxy)-2-oxoethyl]-1-piperidinecarboxylate
    • ANW-60983
    • CTK8B8659
    • KB-211978
    • methyl (S)-N-(tert-butyloxycarbonyl)piperidin-2-ylacetate
    • SureCN79593
    • Methyl N-Boc-2-piperidineacetate
    • 1,1-dimethylethyl(2s)-2-[2-(methyloxy)-2-oxoethyl]-1-piperidinecarboxylate
    • 131134-77-5
    • DTXSID20437591
    • VJNWVGAZYYQKTF-JTQLQIEISA-N
    • DA-18171
    • (S)-2-(methoxycarbonylmethyl)piperidine-1-carboxylic acid tert-butyl ester
    • SCHEMBL79593
    • (S)-tert-Butyl2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
    • tert-butyl (S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
    • tert-Butyl (2S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
    • インチ: InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(14)9-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m0/s1
    • InChIKey: VJNWVGAZYYQKTF-JTQLQIEISA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)OC

計算された属性

  • せいみつぶんしりょう: 257.16279
  • どういたいしつりょう: 257.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

  • 密度みつど: 1.062±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(1.1 g/l)(25ºC)、
  • PSA: 55.84

(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM179814-5g
tert-butyl (S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
131134-77-5 95%
5g
$777 2021-08-05
Chemenu
CM179814-5g
tert-butyl (S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
131134-77-5 95%
5g
$777 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1770150-1g
(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
131134-77-5 98%
1g
¥2278.00 2024-08-09
Alichem
A129008039-1g
(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
131134-77-5 95%
1g
$675.00 2022-04-03

(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate 関連文献

(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylateに関する追加情報

Recent Advances in the Study of (S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 131134-77-5)

The compound (S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 131134-77-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral piperidine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological properties, and investigating its potential applications in drug discovery.

One of the key advancements in the synthesis of (S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves the use of asymmetric catalysis to achieve high enantiomeric purity. Researchers have reported improved yields and selectivity by employing novel chiral catalysts and reaction conditions. These developments are critical for scaling up production and ensuring the compound's availability for further pharmacological studies. Additionally, green chemistry approaches have been explored to minimize environmental impact during synthesis.

Pharmacological studies have revealed that (S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate exhibits promising activity as a building block for protease inhibitors, particularly those targeting viral proteases. Its structural features, including the tert-butyloxycarbonyl (Boc) protecting group and the methoxycarbonyl moiety, make it a versatile scaffold for further chemical modifications. Recent in vitro studies have demonstrated its potential in inhibiting key enzymes involved in viral replication, suggesting its utility in antiviral drug development.

Furthermore, the compound's role in the synthesis of peptidomimetics has been extensively investigated. Peptidomimetics derived from (S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate have shown enhanced stability and bioavailability compared to their peptide counterparts. These findings open new avenues for designing orally bioavailable drugs targeting protein-protein interactions, which are often challenging to modulate with traditional small molecules.

In conclusion, (S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 131134-77-5) continues to be a valuable intermediate in medicinal chemistry, with ongoing research highlighting its potential in drug discovery. Future studies are expected to focus on expanding its applications, optimizing synthetic methodologies, and exploring its mechanistic roles in biological systems. The compound's versatility and pharmacological relevance make it a subject of enduring interest in the chemical biology and pharmaceutical research communities.

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